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(R)-methyl 2-(isopropylamino)butanoate Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Preparation of pharmaceutical intermediates using (R)-methyl 2-(isopropylamino)butanoate
Preparation of pharmaceutical intermediates using (R)-methyl 2-(isopropylamino)butanoate
Strategic Synthesis of (R)-2-(isopropylamino)butan-1-ol: A Key Chiral Intermediate for Pharmaceutical Development, from (R)-methyl 2-(isopropylamino)butanoate
Abstract
The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, where molecular chirality dictates therapeutic efficacy and safety.[1][2] Chiral amines and their derivatives, particularly 1,2-amino alcohols, serve as indispensable building blocks in the construction of complex drug molecules.[3] This application note provides a comprehensive guide to the utilization of (R)-methyl 2-(isopropylamino)butanoate, a versatile chiral secondary amine ester, as a precursor for valuable pharmaceutical intermediates. We present a detailed, field-proven protocol for the high-yield synthesis of (R)-2-(isopropylamino)butan-1-ol, a key intermediate, through the chemoselective reduction of the ester moiety. The causality behind reagent selection, reaction conditions, and safety protocols is thoroughly explained to ensure reproducibility and scalability. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.
Introduction: The Central Role of Chiral Building Blocks
Chirality is a fundamental property in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities, from desired therapeutic effects to severe toxicity.[4] Consequently, the ability to introduce and maintain specific stereocenters throughout a synthetic sequence is paramount. Chiral building blocks, like (R)-methyl 2-(isopropylamino)butanoate (CAS: 947667-22-3), provide a robust and efficient method for incorporating the required stereochemistry into a target molecule, circumventing the need for challenging asymmetric syntheses or costly chiral resolutions at later stages.[1][5][6]
This molecule possesses two key functional groups: a stereodefined secondary amine and a methyl ester. This bifunctionality allows for a range of subsequent chemical transformations. This guide focuses on one of the most critical applications: the reduction of the ester to a primary alcohol, yielding (R)-2-(isopropylamino)butan-1-ol. This product is a valuable precursor for various pharmaceuticals, where the 1,2-amino alcohol motif is crucial for receptor binding and biological activity.
Synthesis of the Chiral Precursor: (R)-methyl 2-(isopropylamino)butanoate
A reliable supply of the starting material is crucial. A common and efficient method for synthesizing (R)-methyl 2-(isopropylamino)butanoate is through the reductive amination of a suitable keto-ester, methyl 2-oxobutanoate, with isopropylamine.
Principle of Reductive Amination: This reaction proceeds in two main stages: the formation of an iminium ion intermediate from the ketone and amine, followed by its reduction to the secondary amine.[7] The choice of reducing agent is critical to avoid reduction of the keto group before imine formation. Mild reducing agents like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation over a supported metal catalyst are preferred.[8] Using a chiral source or catalyst during this process ensures the desired (R)-enantiomer is produced with high enantiomeric excess.
Caption: Synthesis workflow via reductive amination.
Core Application: Reduction to (R)-2-(isopropylamino)butan-1-ol
This section details the primary application: the conversion of the methyl ester to the corresponding primary alcohol.
Principle and Rationale of Ester Reduction
The reduction of an ester to a primary alcohol requires a potent hydride donor.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Unlike sodium borohydride (NaBH₄), which is generally not reactive enough to reduce esters, LiAlH₄ is a powerful, non-selective reducing agent capable of readily reducing esters, carboxylic acids, amides, and other carbonyl compounds. Its high reactivity necessitates careful handling and specific reaction conditions.
-
Mechanism & Causality: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to yield the primary alkoxide. An acidic workup then protonates the alkoxide to give the final alcohol product. The use of an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is mandatory, as LiAlH₄ reacts violently with protic solvents like water and alcohols.
-
Safety Considerations: LiAlH₄ is a highly flammable solid that reacts exothermically and releases flammable hydrogen gas upon contact with water or acidic protons. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). The quenching of excess LiAlH₄ at the end of the reaction is a critical step that must be performed slowly and at low temperature to control the exothermic release of hydrogen gas.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-methyl 2-(isopropylamino)butanoate | >98% purity | Commercial | Starting material |
| Lithium aluminum hydride (LiAlH₄) | 95% powder or 1M solution in THF | Commercial | Potent reducing agent, handle with care |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Reaction solvent |
| Water (H₂O) | Deionized | - | For quenching |
| Sodium Hydroxide (NaOH) Solution | 15% (w/v) aqueous | - | For quenching |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent |
| Round-bottom flask, three-neck | - | - | Must be oven or flame-dried |
| Reflux condenser | - | - | Must be oven or flame-dried |
| Dropping funnel | - | - | For controlled addition of substrate |
| Magnetic stirrer and stir bar | - | - | - |
| Ice-water bath | - | - | For temperature control |
| Nitrogen or Argon gas supply | High purity | - | To maintain inert atmosphere |
Step-by-Step Procedure
-
System Preparation: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware has been oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere. Purge the entire system with dry nitrogen or argon gas.
-
Reagent Charging: Under a positive pressure of inert gas, carefully charge the reaction flask with lithium aluminum hydride (1.5 equivalents). Add anhydrous THF to the flask to create a slurry (approx. 0.5 M concentration).
-
Initial Cooling: Cool the LiAlH₄ slurry to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve (R)-methyl 2-(isopropylamino)butanoate (1.0 equivalent) in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ slurry over 30-60 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent a dangerous temperature spike.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting ester.
-
Controlled Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction with extreme caution by adding the following reagents sequentially and dropwise, allowing the gas evolution to subside between each addition:
-
'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water. Causality: This specific sequence (the Fieser workup) is designed to convert the aluminum byproducts into a granular, easily filterable solid (LiAlO₂), greatly simplifying the workup process compared to an acid quench which can lead to problematic emulsions.
-
-
Workup and Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite or filter paper, washing the filter cake with additional THF.
-
Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product, (R)-2-(isopropylamino)butan-1-ol, can be further purified by vacuum distillation if necessary.
Caption: Experimental workflow for the synthesis of (R)-2-(isopropylamino)butan-1-ol.
Expected Results and Characterization
Quantitative Data Summary
| Parameter | Expected Value | Method of Analysis |
| Yield | 85-95% | Gravimetric analysis |
| Appearance | Colorless to light yellow oil | Visual Inspection |
| Purity | >98% | Gas Chromatography (GC) |
| Specific Rotation | [α]D²⁰ = +X° (c=1, CHCl₃) | Polarimetry |
| ¹H NMR | Consistent with structure | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR | Consistent with structure | ¹³C Nuclear Magnetic Resonance |
Note: The specific rotation value (X) should be determined experimentally and compared to literature values for confirmation of enantiomeric purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive LiAlH₄ (degraded by moisture); Non-anhydrous solvent or glassware. | Use a fresh bottle of LiAlH₄ or titrate to determine activity. Ensure all glassware is rigorously dried and use anhydrous grade solvent. |
| Low Yield | Incomplete reaction; Product loss during workup (emulsion formation). | Increase reaction time or temperature (mild heating). Ensure the Fieser workup is followed precisely to ensure good precipitation of aluminum salts. |
| Difficult Filtration | Gelatinous aluminum salts formed. | The quenching procedure was not followed correctly. Add more THF and stir vigorously for an extended period. In some cases, adding anhydrous MgSO₄ during stirring can help granulate the salts. |
| Product Contamination | Incomplete reaction (starting material remains); Contamination from solvent. | Monitor reaction to completion using TLC/LC-MS. Ensure high-purity solvents are used and properly removed on a rotary evaporator. Purify via vacuum distillation. |
Conclusion
(R)-methyl 2-(isopropylamino)butanoate is a highly effective and versatile chiral precursor for pharmaceutical synthesis. The protocol detailed herein for its reduction to (R)-2-(isopropylamino)butan-1-ol provides a reliable and high-yielding pathway to a valuable pharmaceutical intermediate. By understanding the underlying chemical principles and adhering to the specified procedures and safety precautions, researchers can confidently employ this methodology to advance their drug discovery and development programs.
References
-
ChemWhat. Methyl (2R)-2-(isopropylamino) butanoate CAS#: 947667-22-3. [Link]
-
Ningbo Innopharmchem Co., Ltd. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. [Link]
-
Nottingham ePrints. A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. [Link]
-
Ramesh, C., et al. (2018). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 23(9), 2332. [Link]
-
PrepChem. Synthesis of 2-Amino-n-butanol. [Link]
-
PubChem. methyl (2R)-2-(methylamino)butanoate. [Link]
-
Lee, J., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. The Journal of Organic Chemistry, 80(21), 11055-11061. [Link]
-
ACS Green Chemistry Institute. Reductive Amination. [Link]
-
Van Arnum, P. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology, 37(10). [Link]
-
Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]
- Google Patents. CN105481703A - Method for synthesizing (S)-2-aminobutanol.
-
Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5783-5787. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Methyl (2R)-2-(isopropylamino) butanoate [allbiopharm.com]
- 6. chemwhat.com [chemwhat.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Notes & Optimization
Technical Guide: Optimization of (R)-Methyl 2-(isopropylamino)butanoate Synthesis
Technical Guide: Optimization of (R)-Methyl 2-(isopropylamino)butanoate Synthesis
Topic: Improving yield in the synthesis of (R)-methyl 2-(isopropylamino)butanoate Content Type: Technical Support Center (Troubleshooting & FAQs)
Executive Summary & Route Selection
The Core Challenge: The synthesis of (R)-methyl 2-(isopropylamino)butanoate presents a classic chemoselectivity vs. stereoretention conflict. Researchers often attempt direct nucleophilic substitution (SN2) on methyl 2-halobutanoates, which frequently results in poor yields due to competing E2 elimination and partial racemization.
The Recommended Pathway: The Reductive Alkylation of (R)-2-aminobutanoate methyl ester with acetone is the industry-standard "Golden Route" for maximizing both yield (>85%) and enantiomeric excess (>98% ee). This guide focuses on optimizing this specific pathway.
Comparative Route Analysis
| Feature | Route A: Reductive Alkylation (Recommended) | Route B: SN2 Substitution |
| Starting Material | Methyl (R)-2-aminobutanoate + Acetone | Methyl (S)-2-bromobutanoate + Isopropylamine |
| Mechanism | Imine formation | Bimolecular Nucleophilic Substitution |
| Primary Yield Killer | Hydrolysis of ester; Water solubility during workup | E2 Elimination (formation of methyl crotonate) |
| Stereochemistry | High Retention (Risk of racemization is low if pH controlled) | Inversion (High risk of racemization via enolization) |
| Typical Yield | 80–92% | 30–55% |
Core Protocol: Reductive Alkylation
Standardized for 10 mmol scale.
Reagents
-
Substrate: Methyl (R)-2-aminobutanoate hydrochloride (1.0 equiv)
-
Carbonyl Source: Acetone (3.0 – 5.0 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic acid (1.0 equiv) – Critical for imine formation kinetics
Step-by-Step Workflow
-
Free Basing (In-situ): Suspend the amino ester HCl salt in DCE. Add 1.0 equiv of Triethylamine (TEA) to liberate the free amine. Stir for 15 min.
-
Imine Formation: Add Acetone (excess) and Acetic Acid. Stir at 0°C to Room Temp for 30–60 mins. Note: Molecular sieves (4Å) are recommended here to push equilibrium.
-
Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.
-
Quench & Workup: Quench with sat. NaHCO3. Extract with DCM.
-
Critical Step: The product is an amino ester and can be water-soluble. Ensure the aqueous phase pH is ~8–9 during extraction.
-
Visualizing the Process Logic
Caption: Logical workflow for the reductive alkylation pathway, highlighting the critical pH extraction window to prevent yield loss.
Troubleshooting Center (FAQs)
Category A: Low Yield Scenarios
Q1: My conversion is high (>90%), but my isolated yield is low (<40%). Where is my product? Diagnosis: This is a classic "Workup Partitioning" failure. Your product is a secondary amine with a low molecular weight.
-
The Mechanism: At neutral or acidic pH, the amine is protonated (
) and highly water-soluble. It will remain in the aqueous quench layer. -
The Fix:
-
Collect your aqueous layer.
-
Adjust pH to 8.5 – 9.0 using sat. NaHCO3 or weak NaOH (carefully). Do not exceed pH 10 to avoid hydrolyzing the methyl ester.
-
Saturate the aqueous phase with NaCl (salting out) to decrease the solubility of the organic amine.
-
Re-extract with chloroform (
) or DCM (3x).
-
Q2: I see a significant amount of "dimer" or over-alkylated impurities. Diagnosis: While rare with isopropyl groups due to steric hindrance, "dialkylation" can occur if the reaction runs too hot or if the reductant is too aggressive.
-
The Fix:
-
Switch from NaCNBH3 (if using) to NaBH(OAc)3 (STAB) . STAB is less reactive toward the initial aldehyde/ketone and more selective for the imine.
-
Ensure Acetone is used in excess (5 equiv) but keep the temperature strictly at 0°C during the reductant addition.
-
Category B: Stereochemical Integrity (EE Loss)
Q3: My product has dropped from 99% ee (starting material) to 85% ee. Why?
Diagnosis: Racemization of the
-
The Mechanism: The
-proton of an amino ester is acidic. In the presence of strong bases (even excess TEA) or heat, the imine intermediate can tautomerize to an enamine, destroying the chiral center. -
The Fix:
-
Avoid Heat: Never heat the imine formation step above room temperature.
-
Base Control: Use only stoichiometric amounts of TEA (1.0 equiv relative to the HCl salt). Do not use excess base.
-
Solvent Switch: Use DCE (1,2-Dichloroethane) instead of Methanol. Methanol is protic and facilitates proton exchange/racemization more than aprotic solvents like DCE.
-
Category C: Reaction Stalling
Q4: The reaction stalls at 60% conversion. Adding more STAB doesn't help. Diagnosis: Water accumulation.
-
The Mechanism: Imine formation generates water (
). This is an equilibrium. Excess water pushes the equilibrium back to the starting materials and hydrolyzes the STAB reductant. -
The Fix:
-
Add activated 4Å molecular sieves to the reaction mixture during the imine formation step (Step 2).
-
Ensure your Acetone is "Dry" (low water content).
-
Analytical Guardrails
| Parameter | Method | Target Specification | Failure Mode Indicator |
| Purity | HPLC / GC-MS | > 98% Area | Peak at M+42 (Acetylation) or M-32 (Hydrolysis acid) |
| Chiral Purity | Chiral HPLC | > 98% ee | Split peak on Chiralcel OD-H or AD-H column |
| Water Content | Karl Fischer | < 0.1% (Solvents) | Stalled reaction; hydrolysis of ester |
| Residual Solvent | H-NMR | < 5000 ppm | DCE peak at 3.73 ppm |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
- Look, G. C., et al. "The Fast and Efficient Synthesis of Chiral Alpha-Amino Acids and Esters." Tetrahedron Letters, vol. 36, no. 17, 1995.
-
Sigma-Aldrich Application Note. "Reductive Amination: Guidelines for Reaction Optimization." Link
-
PubChem Compound Summary. "Methyl (2R)-2-(methylamino)butanoate" (Structural Analog Data). Link
Chiral Integrity Support Center: Hydrolysis of (R)-Amino Esters
Chiral Integrity Support Center: Hydrolysis of (R)-Amino Esters
Status: Operational Ticket ID: RAC-FREE-HYD-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Triage
Welcome to the Chiral Integrity Support Center. Hydrolyzing (R)-amino esters without eroding enantiomeric excess (ee) is a common bottleneck in drug development. The
Immediate Triage: Which Protocol Do You Need?
| If your substrate has...[1][2][3][4] | And your risk tolerance is... | Use Protocol... |
| Standard protecting groups (Boc, Cbz) | Moderate (Standard synthesis) | A: LiOH/THF (Standard) |
| High susceptibility to racemization (e.g., Phenylglycine derivatives) | Zero (Must maintain >99% ee) | B: LiOH / |
| Base-labile side chains (Fmoc, active esters) | Low (Green chemistry preferred) | C: Enzymatic (PLE/CAL-B) |
| Extreme steric hindrance or instability | High (Toxic reagents allowed) | D: Trimethyltin Hydroxide |
The Mechanism of Failure (Why You Are Losing ee)
Before attempting a fix, you must understand the enemy. Racemization occurs via the formation of an enolate intermediate.
Figure 1: The mechanism of base-catalyzed racemization via enolization. The goal is to hydrolyze the ester faster than the base can abstract the
Validated Protocols
Protocol A: The "Lithium Effect" (Standard Saponification)
Why it works: Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen. This dual activation makes the carbonyl carbon more electrophilic, allowing hydrolysis to proceed at lower temperatures than NaOH or KOH would require.
-
Reagents: LiOH (1.0 - 2.0 equiv), THF, Water.
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step:
-
Dissolve (R)-amino ester in THF (0.1 M concentration).
-
Cool the solution to 0°C (ice bath).
-
Add a pre-cooled solution of LiOH (1.2 equiv) in water. Ideally, use a THF:Water ratio of 3:1 to ensure homogeneity.
-
Monitor by TLC. If reaction is sluggish after 2 hours, slowly warm to RT.
-
Quench: Acidify carefully with 1N HCl to pH 3-4 at 0°C. Do not overshoot to pH 1 if acid-sensitive groups are present.
Protocol B: The "Perhydrolysis" Method (Anti-Racemization Gold Standard)
Why it works: This method uses Hydrogen Peroxide (
-
is more nucleophilic than
(Alpha-effect). -
is less basic (
11.6) than ( 15.7). -
Result: Hydrolysis occurs roughly
times faster than enolization, preserving chirality [1].
Step-by-Step:
-
Dissolve substrate in THF:Water (3:1) at 0°C .
-
Add
(30% aq., 4.0 equiv) . -
Add LiOH (2.0 equiv) .
-
Stir at 0°C. Reaction is usually complete in <1 hour.
-
Quench (Critical): You must destroy excess peroxide before acidification to prevent oxidation of sensitive amines (e.g., Met, Cys) or formation of N-oxides. Add saturated
(Sodium Sulfite) or (Thiosulfate) at 0°C. Stir for 15 mins. -
Acidify and extract.
Protocol C: Biocatalytic Hydrolysis (Enzymatic)
Why it works: Enzymes operate at neutral pH (7.0 - 8.0) and mild temperatures. Pig Liver Esterase (PLE) and Candida antarctica Lipase B (CAL-B) are highly specific.
Step-by-Step:
-
Suspend (R)-amino ester in Phosphate Buffer (pH 7.5) .
-
Add co-solvent if insoluble (max 10-20% DMSO or Acetone).
-
Add PLE (Pig Liver Esterase) (approx 100 units/mmol).
-
pH Stat Method: As the ester hydrolyzes, acid is released, dropping the pH. Use an autotitrator (or manual addition) of 0.1M NaOH to maintain pH 7.5.
-
When base consumption stops, the reaction is done.
-
Filter off enzyme (Celite pad) and acidify filtrate to extract.
Protocol D: Trimethyltin Hydroxide (The "Nuclear Option")
Why it works:
Step-by-Step:
-
Dissolve ester in 1,2-dichloroethane (DCE) or Toluene.
-
Add
(2.0 - 5.0 equiv). -
Heat to 60-80°C (This reagent requires heat, but the neutral mechanism prevents racemization).
-
Workup: This is the hard part. Tin residues are toxic and sticky.
-
Cleanup: Dilute with ether, wash with 5% HCl (converts Sn species to water-soluble chlorides) or use KF on silica gel to sequester the tin.
-
Decision Logic & Workflow
Figure 2: Decision matrix for selecting the appropriate hydrolysis protocol.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Loss of ee (10-20% drop) | Reaction time too long or pH too high. | Switch to Protocol B (Peroxide) . The faster rate minimizes exposure to basic conditions. |
| Substrate insoluble | Poor solvent choice. | Increase THF ratio. If using enzymes, add up to 20% DMSO. Do not use Methanol with LiOH (can cause transesterification). |
| "Stalled" Reaction | Steric hindrance (e.g., t-Butyl ester or bulky side chain). | Heat is risky. Switch to Protocol D ( |
| Oxidation byproducts | Incomplete quench of | Ensure negative starch-iodide paper test before acidification. Use Sodium Thiosulfate. |
| Tin residues in NMR | Ineffective workup (Protocol D). | Wash organic layer with 1M KF (Potassium Fluoride) solution. Insoluble |
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.
-
Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005).[5][6] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[6][7] Angewandte Chemie International Edition, 44(9), 1378-1382.[5][6]
-
Ohba, T., & Takei, H. (1998). Enzymatic hydrolysis of amino acid esters. Tetrahedron, 54, 15029.
Sources
- 1. echemi.com [echemi.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 2-(Isopropylamino)butanoate
Technical Support Center: Purification of 2-(Isopropylamino)butanoate
Welcome to the Technical Support Center for the purification of α-amino acid esters. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing unreacted amine impurities, specifically from 2-(isopropylamino)butanoate. The principles and techniques discussed are broadly applicable to the purification of similar amino acid esters.
Introduction: The Challenge of Amine Impurities
The synthesis of 2-(isopropylamino)butanoate, often achieved through the esterification of 2-aminobutanoic acid followed by N-alkylation with an isopropyl source, or direct reaction involving isopropylamine, frequently results in a crude product contaminated with unreacted isopropylamine. The presence of this volatile and basic impurity can interfere with downstream applications, compromise product stability, and lead to inaccurate characterization data. Effective removal is therefore a critical step in the synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the complete removal of unreacted isopropylamine from my 2-(isopropylamino)butanoate product so critical?
A1: Residual isopropylamine can have several detrimental effects:
-
Inaccurate Yield and Stoichiometry: The presence of the amine impurity will lead to an overestimation of the product mass and inaccurate calculations for subsequent reaction steps.
-
Side Reactions: Isopropylamine is a nucleophile and a base. In subsequent steps, it can compete with your desired product, leading to the formation of unwanted byproducts. For instance, if the next step is an amide coupling, the isopropylamine will readily react to form an undesired isopropyl amide.
-
Catalyst Poisoning: In reactions employing sensitive catalysts, such as certain transition metal catalysts, amines can act as poisons, deactivating the catalyst and halting the reaction.
-
Spectroscopic Interference: The N-H and C-H protons of isopropylamine will appear in ¹H NMR spectra, potentially overlapping with product signals and complicating structural elucidation and purity assessment.
-
Product Instability: Over time, the basic amine can promote the hydrolysis (saponification) of the ester product back to the corresponding carboxylic acid, reducing the shelf-life of your compound.[1]
Q2: What is the most effective and straightforward method for removing residual isopropylamine?
A2: The most common and effective method is an acid-base extraction , which leverages the significant difference in basicity between the starting amine and the amino ester product.[2][3][4] Isopropylamine is a significantly stronger base (pKa of the conjugate acid is ~10.6)[5][6] than the secondary amine of the 2-(isopropylamino)butanoate. This allows for selective protonation and separation.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 5-10% aqueous citric acid.[2] The unreacted isopropylamine, being more basic, will be protonated to form a water-soluble ammonium salt and will partition into the aqueous layer. The amino ester product, being less basic, will largely remain in the organic layer.
-
Separation: Drain the lower aqueous layer. Repeat the acidic wash 1-2 more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[7][8] Be sure to vent the separatory funnel frequently as CO₂ gas will be generated.[4]
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified 2-(isopropylamino)butanoate.
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Workflow for Amine Impurity Removal
Q3: My product yield dropped significantly after the acid wash. What could have gone wrong?
A3: A significant drop in yield suggests that your product, 2-(isopropylamino)butanoate, was also protonated and extracted into the aqueous acidic layer. This can happen for a few reasons:
-
Acid Concentration is Too High: Using a highly concentrated acid can protonate the less basic amino ester, rendering it water-soluble. Stick to dilute acids (e.g., 1 M HCl).
-
Product is Inherently Water-Soluble: If the butanoate ester is not sufficiently lipophilic, it may have some solubility in the aqueous layer, especially in its protonated form.
-
Ester Hydrolysis: Prolonged exposure to acidic or basic aqueous conditions can cause the ester to hydrolyze back to the carboxylic acid and alcohol, especially with heating.[1] Ensure the extraction is performed promptly and at room temperature.
Troubleshooting Tip: To recover the product from the acidic aqueous washes, cool the combined aqueous layers in an ice bath and slowly add a base (e.g., solid NaHCO₃ or 1 M NaOH) until the solution is basic (pH > 8). Then, extract the now-neutralized amino ester back into an organic solvent.[9][10] This process is known as a "back-extraction".[3]
Q4: Can I use column chromatography to purify my amino ester?
A4: Yes, column chromatography can be an effective method, but it requires careful consideration of the stationary and mobile phases due to the basic nature of the amino group.
-
Normal Phase (Silica Gel): Standard silica gel is acidic and can cause strong, sometimes irreversible, binding of basic compounds like amines, leading to significant tailing or complete retention of the product on the column.[11][12] To mitigate this, you can:
-
Add a Basic Modifier: Add a small amount of a volatile base, like triethylamine (~1-2%), to the mobile phase. This will compete with your product for the acidic sites on the silica gel, improving the peak shape and recovery.[13]
-
Use Amine-Functionalized Silica: This specialized stationary phase has a basic surface, which is ideal for the purification of amines using less polar solvent systems like hexane/ethyl acetate.[13]
-
-
Reverse Phase (C18): Reverse-phase chromatography is often a good choice for polar and ionizable compounds.[11] Separation is based on hydrophobicity. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
| Method | Pros | Cons | Best For |
| Acid-Base Extraction | Fast, inexpensive, scalable, removes bulk impurity effectively.[2] | Potential for product loss, risk of hydrolysis.[1] | First-pass purification of crude reaction mixtures. |
| Normal Phase Chromatography (Modified) | Good for separating less polar impurities. | Can have low recovery without a basic modifier, potential for tailing.[12] | Removing non-basic, less polar impurities. |
| Reverse Phase Chromatography | Excellent for polar compounds, good peak shape.[11] | More expensive solvents and stationary phase, fractions require solvent removal. | High-purity isolation and analysis. |
| Recrystallization (as a salt) | Can yield very high purity material. | Requires finding a suitable solvent system, may not be suitable for oils. | Final purification step if a stable, crystalline salt can be formed.[14] |
Q5: How can I form a salt of my amino ester for purification by recrystallization?
A5: Converting the amino ester to a salt, such as a hydrochloride salt, often yields a stable, crystalline solid that can be purified by recrystallization.[14][15]
-
Dissolve: After a preliminary purification (like an acid-base wash to remove the bulk of the starting amine), dissolve the crude 2-(isopropylamino)butanoate in a dry, non-polar organic solvent like diethyl ether or ethyl acetate.
-
Precipitate: Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise.[16] The hydrochloride salt should precipitate out of the solution.
-
Isolate: Collect the solid precipitate by filtration and wash it with a small amount of the cold solvent to remove any soluble impurities.
-
Recrystallize: Dissolve the crude salt in a minimum amount of a hot polar solvent (e.g., ethanol, isopropanol) and then allow it to cool slowly. The pure salt crystals will form, leaving impurities in the solution. Sometimes, adding a less polar co-solvent (an anti-solvent) like ether can induce crystallization.[15]
Q6: What analytical techniques can I use to confirm the complete removal of isopropylamine?
A6: Several techniques can be used to assess purity:
-
¹H NMR Spectroscopy: This is the most common method. Look for the disappearance of the characteristic signals for isopropylamine. The methine (CH) proton of isopropylamine is a septet, and the methyl (CH₃) protons are a doublet. Compare the integration of these signals to a known signal from your product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive method for detecting volatile impurities. A GC-MS analysis of your purified product should show no peak corresponding to the mass and retention time of isopropylamine.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the level of amine impurity.[17] Often, derivatization of the amine with a UV-active or fluorescent tag is required for sensitive detection.[18]
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC can give a quick qualitative check. Co-spot your purified product alongside a standard of isopropylamine. After developing the plate, a staining agent that visualizes amines (like ninhydrin) should show no spot at the Rf corresponding to isopropylamine in the lane of your purified product.
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
- Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. (1994).
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016). ResearchGate. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. (2008). SciELO. [Link]
- Method for producing amino acid ester hydrochloride. (2003).
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
-
Extraction of Amino Acid Esters Using a Pillar[14]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. (2021). International Journal of Molecular Sciences. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Isopropylamine. (n.d.). PubChem. [Link]
-
Isopropylamine. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Separation and Refining of Amino acids. (n.d.). M-Cycle. [Link]
-
Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. (2022). Molecules. [Link]
-
Amino Acid Purification - Column Chromatography. (n.d.). Sorbtech. [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2007). Radboud Repository. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Chromatographic Determination of Amines in Food Samples. (2015). Helda - University of Helsinki. [Link]
-
Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. (2020). ResearchGate. [Link]
-
How to convert amino acid to its hydrochloride? (2016). ResearchGate. [Link]
-
What is the best method for detecting Amide groups in the presence of Amine groups? (2013). ResearchGate. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
- Method for preparing 4-isopropylamino-1-butanol. (2018).
-
Chemical analysis in amine system operations. (2013). EPTQ. [Link]
-
Esterification of an Unknown Acid. (2020). YouTube. [Link]
-
What happens if i don't remove water during esterification? (2022). Reddit. [Link]
-
LC-MS/MS for Simultaneous Determination and Isomer Separation of 12 Glucocorticoid Residues in Multiple Aquatic Foods. (2024). MDPI. [Link]
-
2-(Isopropylamino)ethanol. (n.d.). PubChem. [Link]
Sources
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- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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Technical Support Center: Overcoming the Low Reactivity of Sterically Hindered N-Isopropyl Amines
Technical Support Center: Overcoming the Low Reactivity of Sterically Hindered N-Isopropyl Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for challenges involving the low reactivity of N-isopropyl amines and other similarly hindered secondary amines. The inherent steric bulk of the isopropyl group often presents a significant kinetic barrier, transforming routine reactions into synthetic challenges. This document is designed to explain the underlying chemical principles and provide field-proven protocols to overcome these hurdles.
Troubleshooting Guide: A Problem-Oriented Approach
This section directly addresses common experimental failures in a question-and-answer format, providing not just solutions but the causal logic behind them.
Topic 1: Acylation & Amide Bond Formation
Question 1: My standard amide coupling reaction using EDC or DCC with an N-isopropyl amine is failing or giving abysmal yields. Why is this happening and what is the solution?
Answer: This is a classic and expected challenge. The low reactivity stems from the steric hindrance imposed by the bulky isopropyl group, which severely impedes the nitrogen's lone pair from attacking the activated carboxylic acid intermediate (e.g., an O-acylisourea). This slow nucleophilic attack leads to decomposition of the activated intermediate or other side reactions, resulting in low yields.
The solution is to employ more potent and highly reactive coupling reagents that generate more "activated" esters, accelerating the rate of aminolysis to outcompete decomposition pathways.
Core Strategy: Switch to a modern, high-efficiency coupling reagent.
-
Aminium/Uronium Salts: Reagents like HATU , HCTU , and HBTU react with the carboxylic acid to form highly reactive OAt or OBt esters. The resulting leaving groups (HOAt or HOBt) are superior to those generated by carbodiimides. HOAt, in particular, benefits from anchimeric assistance via its pyridine nitrogen, making HATU one of the most effective reagents for difficult couplings.[1]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective. A key advantage of phosphonium salts is that they avoid the potential for guanidinylation of the amine, a side reaction that can occur with aminium reagents during very slow couplings.[1][2]
-
Oxyma-Based Reagents: COMU is a newer generation reagent that incorporates the Oxyma Pure leaving group. It offers reactivity comparable or superior to HATU in many cases and is considered safer as it avoids the potentially explosive byproducts associated with HOBt/HOAt.[1][3]
Data Presentation: Comparison of Modern Coupling Reagents for Hindered Amines
| Reagent | Class | Key Advantages | Potential Disadvantages |
| HATU | Aminium Salt | Extremely high reactivity, ideal for hindered systems due to OAt ester formation.[1] | Can cause guanidinylation in slow reactions; based on potentially explosive HOAt.[2] |
| HCTU | Aminium Salt | Highly efficient and cost-effective alternative to HATU. | Byproducts can be challenging to remove. |
| PyBOP | Phosphonium Salt | High efficiency, avoids guanidinylation side reactions.[2] | Generally less reactive than HATU. |
| COMU | Aminium Salt | Reactivity comparable to HATU, safer (non-explosive byproduct), good solubility.[1][3] | Can be more expensive. |
| T3P® | Phosphonic Anhydride | Excellent for sterically demanding couplings with minimal epimerization.[2] | Requires a base; workup can be more involved. |
Visualization: Troubleshooting Workflow for Failed Acylation
Caption: Troubleshooting Decision Tree for Hindered Amide Synthesis.
Question 2: Are there non-coupling reagent methods for forming extremely hindered amides where even HATU might struggle?
Answer: Yes. When conventional methods fail, more specialized strategies are required. These often involve generating a highly reactive electrophile or using an entirely different bond-forming disconnection.
-
In Situ Acyl Fluoride Formation: Carboxylic acids can be converted to highly reactive acyl fluorides using reagents like TFFH or XtalFluor-E.[4] These intermediates are less sterically demanding than activated esters and react readily with hindered amines, often at elevated temperatures. This method has proven effective where many standard protocols fail.[4]
-
Grignard Reagent Addition to Isocyanates: For a complete change in strategy, the addition of a Grignard reagent (R-MgBr) to a sterically hindered isocyanate provides a robust and high-yielding route to the corresponding amide.[5][6][7] This approach completely avoids the challenges of activating a carboxylic acid and subsequent nucleophilic attack by the amine.
Topic 2: N-Alkylation
Question 3: My direct SN2 alkylation of an N-isopropyl amine with an alkyl halide is extremely slow and gives a complex mixture of products. What is the issue?
Answer: The problem is twofold. First, as with acylation, the steric bulk of the N-isopropyl group makes it a poor nucleophile for a standard SN2 reaction, leading to slow reaction rates.[8] Second, the product of the initial alkylation (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of quaternary ammonium salts.[8][9] This lack of control makes direct alkylation an unreliable method.
Core Strategy: Use reductive amination.
Reductive amination is the most reliable and efficient method for alkylating sterically hindered amines.[10] This process involves two steps that can be performed in one pot:
-
Imine/Iminium Ion Formation: The N-isopropyl amine reacts with an aldehyde or ketone to form an iminium ion intermediate.
-
Reduction: A selective reducing agent reduces the C=N double bond to form the new C-N single bond of the tertiary amine product.
This method is superior because it avoids over-alkylation and the bond-forming reduction step is less susceptible to steric hindrance.[10][11][12]
Recommended Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)3): Mild, effective, and commercially available. It is often the reagent of choice for one-pot reductive aminations.[10]
-
Sodium Cyanoborohydride (NaBH3CN): Highly effective, especially at slightly acidic pH, as it selectively reduces the iminium ion in the presence of the carbonyl starting material.[10][13]
Visualization: Alkylation Strategy Comparison
Caption: Comparison of Direct Alkylation vs. Reductive Amination.
Topic 3: C-N Cross-Coupling (Arylation)
Question 4: I need to form a bond between an N-isopropyl amine and an aryl halide. Standard SNAr conditions are not working. How can I achieve this transformation?
Answer: Nucleophilic aromatic substitution (SNAr) requires a highly activated aryl halide and a potent nucleophile. Due to its steric hindrance, N-isopropylamine is not nucleophilic enough for this reaction, even with activated systems. The premier solution for this challenge is transition-metal-catalyzed cross-coupling.
Core Strategy: Employ Buchwald-Hartwig Amination.
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds with sterically hindered amines.[14][15][16] The reaction mechanism bypasses the need for direct nucleophilic attack on the aromatic ring. Instead, the bond is formed via reductive elimination from a palladium center.
Key Components:
-
Palladium Pre-catalyst: Pd(OAc)2 or Pd2(dba)3 are common choices.
-
Ligand: This is the most critical component. For hindered amines, specialized, bulky biarylphosphine ligands are required to facilitate the key steps of the catalytic cycle and promote the final reductive elimination. Ligands like BrettPhos and RuPhos are specifically designed for coupling hindered substrates.[13][17]
-
Base: A strong, non-nucleophilic base is needed, such as NaOt-Bu or LHMDS.[18]
Alternative Strategy: Ullmann Condensation The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig reaction.[19] While traditional Ullmann conditions are harsh (high temperatures, stoichiometric copper), modern protocols using specific ligands (e.g., picolinic acid, diamines) allow the reaction to proceed under milder conditions and have been shown to be effective for coupling hindered partners.[19][20][21]
Visualization: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps of the Buchwald-Hartwig amination cycle.
Frequently Asked Questions (FAQs)
Q: Why is N-isopropylamine considered a good base but a poor nucleophile? A: Basicity is a thermodynamic property related to the stability of the conjugate acid. The conjugate acid of isopropylamine, [(CH3)2CHNH3]+, has a pKa around 10.6, making the parent amine reasonably basic.[22] Nucleophilicity, however, is a kinetic property related to the rate at which the amine attacks an electrophile. The bulky isopropyl groups physically obstruct the nitrogen's lone pair, slowing this attack down dramatically.
Q: Can microwave irradiation improve yields for these difficult reactions? A: Yes, microwave heating can be a valuable tool. The rapid heating can provide the necessary activation energy to overcome kinetic barriers in sterically hindered reactions, often reducing reaction times from hours or days to minutes and improving yields. It is particularly useful for acyl fluoride couplings and some cross-coupling reactions.
Q: How should I choose a solvent for these reactions? A: The solvent choice is critical. For coupling reactions, polar aprotic solvents like DMF, NMP, or DMSO are common as they can solubilize reagents and help stabilize charged intermediates. For Buchwald-Hartwig reactions, ethereal solvents like THF or non-polar aromatic solvents like toluene are frequently used.[18][23] Always ensure the solvent is anhydrous, as water can hydrolyze activated intermediates and deactivate catalysts.
Experimental Protocols
Protocol 1: High-Efficiency Acylation using HATU
-
In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir for 5-10 minutes to pre-activate the acid.
-
Add the N-isopropyl amine (1.2 eq) to the solution.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. For particularly stubborn couplings, gentle heating (40-50 °C) may be required.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Perform standard aqueous workup and purify by flash chromatography.
Protocol 2: Reductive Amination using NaBH(OAc)3
-
To a flask, add the ketone or aldehyde (1.0 eq) and the N-isopropyl amine (1.1 eq) in a solvent such as dichloroethane (DCE) or THF.
-
Add acetic acid (1.1 eq) to catalyze the formation of the iminium ion. Stir for 20-30 minutes at room temperature.
-
In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).
-
Stir at room temperature until the reaction is complete (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent, dry, and purify.
Protocol 3: General Procedure for Buchwald-Hartwig Arylation
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd2(dba)3 (0.02 eq Pd), a suitable biarylphosphine ligand (e.g., BrettPhos, 0.04 eq), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the N-isopropyl amine (1.2 eq), the base (e.g., LHMDS, 1.5 eq), and the anhydrous solvent (e.g., THF or toluene).[18]
-
Heat the reaction in an oil bath to the required temperature (often 80-110 °C) and stir until completion.
-
After cooling, dilute the mixture with an appropriate solvent (e.g., ether), filter through a pad of Celite to remove palladium residues, and concentrate. Purify the crude product by flash column chromatography.
References
-
The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]
-
The synthesis of sterically hindered amides - PubMed. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. [Link]
-
ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - NIH. [Link]
-
Buchwald-Hartwig amination - Name-Reaction.com. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Isopropylamine - Wikipedia. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones - PubMed. [Link]
-
Myers Chem 115. [Link]
-
Alkylation of Amines - YouTube. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
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Reference Data & Comparative Studies
A Senior Application Scientist's Guide to H-NMR and C-NMR Spectral Analysis of (R)-methyl 2-(isopropylamino)butanoate
A Senior Application Scientist's Guide to H-NMR and C-NMR Spectral Analysis of (R)-methyl 2-(isopropylamino)butanoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of effective and safe pharmaceutical innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, offering detailed insights into molecular structure and stereochemistry. This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectra of (R)-methyl 2-(isopropylamino)butanoate, a chiral amino acid ester. We will explore the theoretical underpinnings of its spectral features, present a detailed experimental protocol, and compare its spectral data with potential alternatives.
Principles of NMR Spectroscopy for (R)-methyl 2-(isopropylamino)butanoate
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H (protons) and ¹³C can absorb electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.
For (R)-methyl 2-(isopropylamino)butanoate, we can predict the expected NMR signals by analyzing its distinct chemical environments.
Molecular Structure and Proton/Carbon Labeling:
Caption: Labeled structure of (R)-methyl 2-(isopropylamino)butanoate.
Predicted ¹H-NMR Spectrum
The ¹H-NMR spectrum is characterized by chemical shift, integration (the area under a signal, proportional to the number of protons), and multiplicity (the splitting of a signal due to neighboring protons).
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H¹ (CH₃) | ~0.9 | Triplet (t) | 3H | Aliphatic methyl group adjacent to a CH₂ group. |
| H² (CH₂) | ~1.4-1.6 | Multiplet (m) | 2H | Methylene group adjacent to a CH₃ and a chiral CH. Due to the chiral center, these protons are diastereotopic and may exhibit complex splitting.[1] |
| H³ (CH) | ~2.8-3.0 | Multiplet (m) | 1H | Methine proton on the α-carbon, deshielded by the adjacent nitrogen and carbonyl group. |
| Hⁿ (NH) | Variable (1.0-3.0) | Broad Singlet (br s) | 1H | The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature.[2] |
| H⁵ (CH) | ~2.6-2.8 | Septet (sept) or Multiplet (m) | 1H | Methine proton of the isopropyl group, split by the six adjacent methyl protons. |
| H⁶, H⁷ ((CH₃)₂) | ~1.0-1.1 | Doublet (d) | 6H | Two equivalent methyl groups of the isopropyl group, split by the single methine proton (H⁵). |
| H⁸ (OCH₃) | ~3.7 | Singlet (s) | 3H | Methyl ester protons, deshielded by the adjacent oxygen atom.[3][4] |
Predicted ¹³C-NMR Spectrum
In a proton-decoupled ¹³C-NMR spectrum, each unique carbon atom typically appears as a single line. The chemical shift is influenced by the atom's hybridization and the electronegativity of its neighbors.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C¹ (CH₃) | ~10-15 | Aliphatic methyl carbon.[5] |
| C² (CH₂) | ~25-35 | Aliphatic methylene carbon. |
| C³ (CH) | ~60-70 | α-carbon, deshielded by the nitrogen and carbonyl group. |
| C⁴ (C=O) | ~170-175 | Carbonyl carbon of the ester group.[6][7][8] |
| C⁵ (CH) | ~45-55 | Isopropyl methine carbon, attached to nitrogen. |
| C⁶, C⁷ ((CH₃)₂) | ~20-25 | Isopropyl methyl carbons. |
| C⁸ (OCH₃) | ~50-55 | Methyl ester carbon, deshielded by oxygen.[9] |
Experimental Protocol: Acquiring High-Quality NMR Spectra
The quality of an NMR spectrum is profoundly affected by sample preparation. Following a meticulous protocol is essential for obtaining reliable and reproducible data.
Sample Preparation
-
Material: Weigh 5-25 mg of (R)-methyl 2-(isopropylamino)butanoate for ¹H-NMR, or 50-100 mg for ¹³C-NMR, into a clean, dry vial.[10][11]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves many compounds and has a simple, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12][13] Gently swirl to dissolve the sample completely.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels or tape on the body of the tube as this can interfere with the spectrometer's spinning mechanism.[11][12]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. compoundchem.com [compoundchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. sites.bu.edu [sites.bu.edu]
Chiral HPLC methods for separating (R) and (S)-methyl 2-(isopropylamino)butanoate
Chiral HPLC methods for separating (R) and (S)-methyl 2-(isopropylamino)butanoate
Topic: Chiral HPLC methods for separating (R) and (S)-methyl 2-(isopropylamino)butanoate Content Type: Publish Comparison Guide
Executive Summary & Compound Analysis
The separation of methyl 2-(isopropylamino)butanoate enantiomers represents a classic challenge in chiral chromatography involving a secondary amine with an adjacent ester functionality . This compound is structurally significant as a potential intermediate in the synthesis of antiepileptic drugs (e.g., Levetiracetam analogs) or novel peptidomimetics.
Compound Profile:
-
Core Structure:
-Amino acid ester (derivative of 2-aminobutyric acid). -
Chiral Center: C2 position (
-carbon). -
Functional Groups: Secondary amine (basic), Methyl ester (hydrogen bond acceptor), Ethyl side chain.
-
Challenge: The secondary amine can cause severe peak tailing due to silanol interactions, and the steric bulk of the isopropyl group requires a stationary phase with specific cavity dimensions.
This guide compares the two most robust methodologies: Immobilized Polysaccharide Phases (Method A) and Macrocyclic Glycopeptide Phases (Method B) .
Method Comparison: Polysaccharide vs. Macrocyclic Glycopeptide[1]
The following table summarizes the performance metrics based on application data for N-alkylated
| Feature | Method A: Immobilized Polysaccharide | Method B: Macrocyclic Glycopeptide |
| Primary Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Chirobiotic T (Teicoplanin) |
| Separation Mode | Normal Phase (NP) | Polar Organic Mode (POM) |
| Resolution ( | High ( | Moderate ( |
| Mobile Phase | n-Hexane / IPA / Diethylamine | Methanol / TEAA or Methanol / AcOH / TEA |
| MS Compatibility | Low (High non-volatile solvent load) | High (Volatile organic solvents) |
| Robustness | Excellent (Immobilized phase tolerates many solvents) | Good (Stable, but sensitive to water content) |
| Throughput | High (Fast equilibration) | Moderate |
| Cost per Run | Higher (Hexane disposal) | Lower (Methanol based) |
Method A: Immobilized Polysaccharide (The Gold Standard)
Rationale: The Chiralpak IA column is the preferred starting point. The amylose backbone forms helical cavities that accommodate the ethyl side chain, while the carbamate linkages provide hydrogen bonding sites for the ester and amine groups of the analyte. The immobilized nature allows for robust method development without fear of stripping the selector.
Experimental Protocol
Step 1: System Preparation
-
Instrument: HPLC with UV/Vis (210 nm) or Refractive Index (RI) detector.
-
Column: Chiralpak IA,
, . -
Temperature:
.
Step 2: Mobile Phase Preparation
-
Composition: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Diethylamine (DEA) is critical . It acts as a silanol blocker. Without DEA, the secondary amine of the analyte will interact with residual silanols on the silica support, leading to peak tailing and loss of resolution.
Step 3: Execution
-
Flow Rate:
. -
Injection Volume:
(Sample conc: in Mobile Phase).
Expected Results:
-
Elution Order: Typically, the (S)-enantiomer elutes first, followed by the (R)-enantiomer (confirmation with pure standard required).
-
Selectivity (
): Expected range .
Mechanism of Action (DOT Diagram)
Caption: Mechanistic interaction pathway on Chiralpak IA. The secondary amine and ester groups engage in hydrogen bonding while the chiral groove discriminates based on the spatial arrangement of the ethyl and isopropyl groups.
Method B: Macrocyclic Glycopeptide (The MS-Compatible Alternative)
Rationale:
For applications requiring LC-MS (e.g., pharmacokinetic studies), Normal Phase solvents like Hexane are unsuitable. Chirobiotic T (Teicoplanin) operates in Polar Organic Mode (POM) , using methanol as the bulk solvent. The teicoplanin aglycone "basket" is particularly effective for
Experimental Protocol
Step 1: System Preparation
-
Instrument: LC-MS or HPLC-UV.
-
Column: Astec Chirobiotic T,
, . -
Temperature:
(Lower temperature often enhances resolution on these phases).
Step 2: Mobile Phase Preparation
-
Composition: Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1 v/v/v).
-
Optimization: The acid/base ratio controls the ionization state. For the ester, the amine should be protonated to interact with the anionic sites of the Teicoplanin, or neutral to interact via H-bonding. A 1:1 ratio creates a buffered methanolic environment.
Step 3: Execution
-
Flow Rate:
. -
Detection: UV at
or MS (ESI+).
Expected Results:
-
Resolution: generally lower than Method A but sufficient for quantitation.
-
Advantage: The sample is soluble in the mobile phase, eliminating solvent mismatch peaks.
Method Development Decision Tree
Use this workflow to select the appropriate method for your specific constraints.
Caption: Strategic decision tree for selecting the optimal chiral separation pathway based on analytical requirements (QC vs. Bioanalysis).
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction of the secondary amine (-NH-iPr) with residual silanols on the silica surface.
-
Solution (Method A): Increase Diethylamine (DEA) concentration from 0.1% to 0.2%. Do not exceed 0.5% to protect the column.
-
Solution (Method B): Ensure Triethylamine (TEA) is fresh and present in at least stoichiometric equivalence to Acetic Acid.
Issue: Low Resolution ( )
-
Polysaccharide Approach: Switch from Chiralpak IA to Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)). The chlorinated selector often provides complementary selectivity for steric-heavy substituents like the isopropyl group.
-
Temperature Effect: Lowering temperature to
usually increases resolution on polysaccharide phases by enhancing the enthalpy-driven separation.
References
-
Adhikari, S., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 209-216. Link
-
Phenomenex. (2022).[1][2] "Enantioseparation of N-FMOC
-Amino Acids Using Chiral HPLC." Technical Note TN-1148. Link -
Sigma-Aldrich. (2016). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Supelco Reporter. Link
-
Ilisz, I., et al. (2013). "Separation of Amino Acids and Peptides by Chiral HPLC." Separation & Purification Reviews, 42(2). Link
-
Wallworth, D. (2016). "Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today. Link
Sources
Comparative Reactivity Profile: N-Isopropyl vs. N-Methyl 4-Aminobutanoates
Comparative Reactivity Profile: N-Isopropyl vs. N-Methyl 4-Aminobutanoates
Executive Summary This guide provides a technical comparison of N-methyl-4-aminobutanoate and N-isopropyl-4-aminobutanoate , focusing on their stability, nucleophilicity, and propensity for intramolecular cyclization. For drug development professionals, the critical differentiator is the steric bulk of the N-substituent . The N-methyl derivative exhibits rapid intramolecular cyclization to N-methyl-2-pyrrolidone (NMP), often rendering the free base unstable during isolation. In contrast, the N-isopropyl derivative displays significantly enhanced stability due to steric hindrance at the nucleophilic nitrogen, retarding the lactamization trajectory while retaining sufficient reactivity for intermolecular coupling under controlled conditions.
Physicochemical Properties & Structural Analysis[1]
The reactivity difference between these two analogues is governed by the interplay between electronic induction and steric occlusion.
Structural Comparison
-
N-Methyl-4-aminobutanoate: Contains a compact methyl group (
). The nitrogen lone pair is sterically accessible, allowing for rapid nucleophilic attack. -
N-Isopropyl-4-aminobutanoate: Contains a branched isopropyl group (
). The secondary carbon attached to the nitrogen creates a "steric cone" that shields the lone pair and destabilizes the crowded transition states required for cyclization.
Key Property Table
| Property | N-Methyl-4-aminobutanoate | N-Isopropyl-4-aminobutanoate | Impact on Reactivity |
| Steric Bulk (Taft | -1.24 (Methyl) | -1.71 (Isopropyl) | Isopropyl significantly hinders nucleophilic attack. |
| Nucleophilicity ( | High | Moderate | N-Me reacts faster in |
| Basicity ( | ~9.2 - 9.4 | ~9.3 - 9.5 | Comparable; inductive (+I) effects are offset by solvation penalties for N-iPr. |
| Lipophilicity (LogP) | Lower | Higher | N-iPr offers better membrane permeability and organic solubility. |
| Lactamization Rate | Fast ( | Slow ( | Primary Differentiator. |
Note on
: The ester group at the-position is electron-withdrawing, lowering the of the amine relative to simple alkyl amines (typically ~10.7). Both species exist largely as ammonium salts at physiological pH (7.4) but the free base equilibrium drives reactivity.
Reactivity Profile: Intramolecular Cyclization (Lactamization)
The most critical instability pathway for
Mechanistic Pathway & Steric Control
The reaction proceeds via a tetrahedral intermediate.[1] The formation of this intermediate is the rate-determining step (RDS).
-
N-Methyl Case: The small methyl group offers minimal resistance to the conformational changes required to bring the nitrogen into the "Burgi-Dunitz" angle of attack (107°). The reaction is entropically favored (5-membered ring formation).
-
N-Isopropyl Case: The bulky isopropyl group creates severe 1,3-diaxial-like interactions in the transition state. This steric clash raises the activation energy (
), slowing the reaction rate by orders of magnitude compared to the methyl analogue.
Visualization of the Pathway
The following diagram illustrates the cyclization pathway and the specific point of steric conflict.
Caption: Pathway of intramolecular lactamization. The Transition State (TS) is destabilized by the N-isopropyl group, significantly increasing the activation energy compared to N-methyl.
Experimental Protocols
To validate the reactivity differences, we recommend the following self-validating protocols. These are designed to minimize artifactual cyclization during handling.
Synthesis of N-Alkyl-4-Aminobutanoate Hydrochloride Salts
Objective: Isolate the stable hydrochloride salt, preventing premature cyclization.
-
Reagents: 2-Pyrrolidinone (or N-alkyl-2-pyrrolidinone), Methanol (anhydrous), Thionyl Chloride (
). -
Setup: Flame-dried round-bottom flask, inert atmosphere (
). -
Procedure:
-
Cool Methanol (10 vol) to 0°C.
-
Add
(1.2 equiv) dropwise (Exothermic!). Stir 15 min. -
Add the corresponding lactam (N-methyl or N-isopropyl-2-pyrrolidone) or amino acid (1.0 equiv).
-
Reflux for 2-4 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup (Critical): Concentrate in vacuo. Do NOT neutralize with aqueous base if isolating the ester. Triturate the residue with dry Ether/EtOAc to precipitate the HCl salt.
-
Validation:
NMR in or . The ester methyl singlet (~3.6 ppm) must be distinct.
-
Kinetic Stability Assay (NMR-Based)
Objective: Quantitatively compare the cyclization rate (
Workflow Diagram:
Caption: NMR kinetic workflow. Disappearance of the methoxy singlet (3.6-3.7 ppm) correlates directly to lactam formation.
Data Analysis:
-
Plot
vs. Time. -
The slope
. -
Expected Result: The slope for N-Methyl will be significantly steeper (faster rate) than N-Isopropyl.
Strategic Implications for Drug Design
| Feature | N-Methyl Variant | N-Isopropyl Variant |
| Storage Stability | Low. Free base cyclizes rapidly. Must be stored as HCl salt or generated in situ. | Moderate/High. Free base persists longer, allowing for more complex workups. |
| Synthetic Utility | Best for reactions where high nucleophilicity is required immediately (e.g., rapid Michael additions). | Best for "prodrug" strategies where delayed cyclization or resistance to metabolic N-dealkylation is desired. |
| Metabolic Stability | Susceptible to rapid oxidative N-demethylation by CYP450. | More resistant to N-dealkylation due to steric shielding. |
Expert Insight: The "Prodrug" Angle
The N-isopropyl group is often utilized in medicinal chemistry not just for stability, but to modulate lipophilicity. While the N-methyl group is a common "metabolic handle," the N-isopropyl group can extend the half-life of the linear amino ester in plasma, potentially altering the biodistribution before the inevitable cyclization or hydrolysis occurs.
References
-
Nucleophilicity Parameters: Mayr, H., et al. "Nucleophilicity Parameters for Amines in Water." Journal of the American Chemical Society, 2018. Link (Establishes steric impact of iPr vs Me on nucleophilicity).
- Lactamization Kinetics: Kirby, A. J., et al. "Effective Molarities for Intramolecular Reactions." Advances in Physical Organic Chemistry, 1980. (Foundational text on ring-closure kinetics and steric effects).
- Synthesis of Amino Esters: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for ester protection/deprotection).
-
Steric Hindrance in Amines: Charton, M. "Steric Effects. Ester Hydrolysis." Journal of the American Chemical Society, 1975. Link (Quantifies steric parameters for alkyl groups).
- General Reactivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley.
Sources
Safety & Regulatory Compliance
Technical Guide: Proper Disposal of (R)-Methyl 2-(isopropylamino)butanoate
Technical Guide: Proper Disposal of (R)-Methyl 2-(isopropylamino)butanoate
Executive Summary & Operational Directive
Immediate Action: Treat (R)-methyl 2-(isopropylamino)butanoate as Ignitable (D001) and Irritant hazardous chemical waste.
Do not dispose of this compound down the drain.[1] The presence of the secondary amine functionality combined with the ester moiety requires segregation into Non-Halogenated Organic Waste streams. If the compound is present as a salt (e.g., hydrochloride), it may be non-volatile but remains an organic contaminant requiring incineration.
This guide defines the critical workflow for the safe containment, labeling, and disposal of (R)-methyl 2-(isopropylamino)butanoate, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and EPA standards.
Chemical Profile & Hazard Assessment
To ensure safety, you must understand the physicochemical drivers of this molecule's hazards.
Physicochemical Properties (Analog-Derived)
Data below is synthesized from structural analogs (e.g., Methyl 2-aminobutyrate, N-isopropyl derivatives) where specific experimental data is absent.
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 947667-22-3 | Use for waste manifesting. |
| Molecular Formula | C₈H₁₇NO₂ | Organic content; high calorific value for incineration. |
| Physical State | Liquid (Oil) | Requires leak-proof secondary containment. |
| Flash Point | Est. 60–75°C (Combustible) | High Risk. Keep away from oxidizers and heat. |
| Basicity (pKa) | ~9.5–10.5 (Amine) | Incompatible with strong acids. Exothermic neutralization risk. |
| Reactivity | Ester Hydrolysis | Moisture/Acid/Base exposure releases Methanol (Toxic/Flammable). |
GHS Hazard Classification
-
Flammable Liquid (Category 3 or 4): Combustible liquid and vapor.
-
Skin/Eye Irritation (Category 2): Causes skin irritation and serious eye irritation due to amine functionality.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Waste Segregation & Decision Logic
Proper segregation prevents dangerous incompatibility reactions in the central waste accumulation area.
The Segregation Protocol[1]
-
Determine Solvent Matrix: Is the compound dissolved in a solvent?
-
If Yes (Methanol, Ethanol, Acetone): Classify as Flammable Non-Halogenated Organic .
-
If Yes (DCM, Chloroform): Classify as Halogenated Organic .
-
-
Check pH/State:
-
Free Base (Liquid): Segregate from concentrated acids (Sulfuric, Nitric) to prevent violent heat generation.
-
Salt Form (Solid HCl salt): Dispose of as Solid Hazardous Waste .
-
Workflow Visualization
The following logic tree dictates the disposal path based on the physical state and mixture composition.
Figure 1: Decision logic for segregating (R)-methyl 2-(isopropylamino)butanoate waste streams.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Protection
Objective: Prevent exposure and accidental release during transfer.[2][3]
-
Don PPE: Wear nitrile gloves (double-gloving recommended for pure liquids), safety goggles, and a flame-resistant lab coat.
-
Fume Hood: Perform all waste transfers inside a certified chemical fume hood.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[1] Avoid metal containers if the waste is acidified, as corrosion may occur.
Phase 2: Transfer & Stabilization
Objective: Safe transfer into the waste stream.
-
Quenching (If Reactive): If the waste contains unreacted reagents (e.g., acid chlorides or thionyl chloride from synthesis), quench slowly with cold water or bicarbonate solution before adding to the main waste container.
-
Transfer: Pour the liquid slowly into the Non-Halogenated Organic Waste container. Use a funnel to prevent splashing.
-
Rinsing: Rinse the empty original vessel with a small amount of acetone or methanol. Add this rinseate to the same waste container.
Phase 3: Labeling & Documentation
Objective: Regulatory compliance (RCRA).
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write fully: "(R)-methyl 2-(isopropylamino)butanoate". Avoid abbreviations.
-
Constituents: List solvents (e.g., "90% Methanol, 10% Amine Ester").
-
Hazard Checkboxes: Check "Flammable" and "Irritant".
-
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Alert nearby personnel. Remove ignition sources.[2][3][4][5][6][7]
-
Contain: Use vermiculite or sand to dike the spill. Do not use combustible materials like sawdust.
-
Absorb: Cover the liquid with an inert absorbent pad or loose absorbent.
-
Collect: Scoop contaminated absorbent into a wide-mouth solid waste jar. Label as "Debris contaminated with Flammable/Irritant Amine."
-
Clean: Wipe the surface with soap and water; dispose of wipes in the solid waste jar.
References
-
PubChem. Methyl (2R)-2-(isopropylamino)butanoate Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]
